molecular formula C9H14O3 B8218486 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8218486
M. Wt: 170.21 g/mol
InChI Key: MDYGENIAXATYES-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[1.1.1]pentane derivative.

    Functional Group Introduction: Introduction of the hydroxypropan-2-yl group is achieved through a series of reactions, including alkylation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to improve reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Uniqueness

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2,12)9-3-8(4-9,5-9)6(10)11/h12H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGENIAXATYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC(C1)(C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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